2-(tert-pentyl)-1H-indol-5-amine
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Overview
Description
2-(tert-pentyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a tert-pentyl group attached to the nitrogen atom and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-pentyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with tert-pentyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another approach involves the reductive amination of 5-nitroindole with tert-pentylamine. This method requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-pentyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
The major products formed from these reactions include indole-5-carboxylic acids, substituted indoles, and various amine derivatives.
Scientific Research Applications
2-(tert-pentyl)-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-pentyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-1H-indol-5-amine
- 2-(tert-amyl)-1H-indol-5-amine
- 2-(tert-hexyl)-1H-indol-5-amine
Uniqueness
2-(tert-pentyl)-1H-indol-5-amine is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)-1H-indol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIDVCYKRKQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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